N-cyclopentyl-4-methoxy-2-methylaniline
Description
N-Cyclopentyl-4-methoxy-2-methylaniline is an aromatic amine derivative characterized by a methoxy group at the para position, a methyl group at the ortho position of the benzene ring, and a cyclopentyl substituent on the nitrogen atom. Its structure combines steric bulk from the cyclopentyl group with electron-donating effects from the methoxy and methyl groups, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclopentyl-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C13H19NO/c1-10-9-12(15-2)7-8-13(10)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3 |
InChI Key |
NRBDONKGZJNEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methoxy-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the aromatic ring.
Scientific Research Applications
N-cyclopentyl-4-methoxy-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-Substituted 4-Methoxy-2-Methylaniline Derivatives
Key Observations :
In N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline, the cyclohexenyl group and N-methyl substituent may enhance lipophilicity, impacting solubility and membrane permeability .
Synthetic Routes :
- This compound : Likely synthesized via Buchwald-Hartwig amination or Ullmann coupling, analogous to the Pd-catalyzed synthesis of 4-methoxy-2-methyl-N-(o-tolyl)aniline ().
- N-(Cyclohex-2-en-1-yl) Analogue : May involve similar palladium-catalyzed cross-coupling, as seen in the synthesis of N-methyl-O-(2-methylenecyclohexyl)-N-phenylhydroxylamine .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The cyclopentyl and cyclohexenyl substituents increase hydrophobicity compared to m-cresidine, as reflected in higher predicted LogP values.
Biological Activity
N-cyclopentyl-4-methoxy-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
| Property | Details |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | NRBDONKGZJNEEC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular pathways and biological processes. The compound has been studied for its potential as a therapeutic agent in various applications, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving tubulin polymerization inhibition, similar to other known anticancer agents .
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies
-
Cytotoxicity and Tubulin Inhibition
- A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that the compound effectively inhibited cell growth, with a GI50 value comparable to established chemotherapeutics .
- The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .
-
Antimicrobial Activity
- Preliminary investigations into the antimicrobial properties revealed that this compound demonstrated activity against several bacterial strains. The compound's structure suggests potential interactions with bacterial cell membranes or specific metabolic pathways.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its biological activity:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, Antimicrobial | 1.9 - 3.2 |
| 4-(N-cycloamino)quinazolines | Tubulin polymerization inhibitor | 0.87 - 1.3 |
| 3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamide | Antimicrobial, Anti-inflammatory | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
